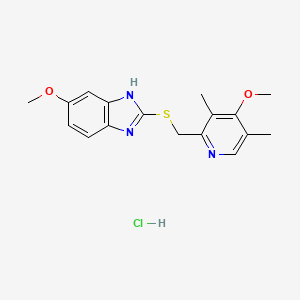
Omeprazole Sulfide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole Sulfide Hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of benzimidazole and is structurally related to omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Sulfide Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxy-2-pyridine and 5-methoxy-2-mercaptobenzimidazole.
Reaction with Chloromethyl Ether: The pyridine derivative is reacted with chloromethyl ether to form 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Thioether Formation: This intermediate is then reacted with 5-methoxy-2-mercaptobenzimidazole to form the desired thioether compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Oxidation to Omeprazole
The sulfide is oxidized to the sulfoxide (omeprazole) using 30% hydrogen peroxide (H₂O₂) and catalysts like sodium molybdate (Na₂MoO₄) or H₃PW₁₂O₄₀ . Optimal conditions include:
Oxidation mechanism :
C17H19N3O2SH2O2,Na2MoO4C17H19N3O3S
| Parameter | Value | Source |
|---|---|---|
| Catalyst efficiency | >95% conversion with Na₂MoO₄ | |
| Purity of product | 99.7–99.9% by HPLC | |
| By-products | <0.3% sulfone derivatives |
Solubility and Purification
Solubility data for omeprazole sulfide hydrochloride informs crystallization protocols :
| Solvent | Solubility (mg/mL, 25°C) | Thermodynamic Behavior |
|---|---|---|
| DMF | 30 | Endothermic (ΔH >0) |
| DMSO | 30 | Entropy-driven (ΔS >0) |
| Ethanol | 25 | Exothermic above 40°C |
| Methanol/water (1:1) | 0.5 | Temperature-dependent hysteresis |
Purification involves recrystallization from ethanol/water mixtures, yielding >98% purity .
Degradation Pathways
Under acidic or oxidative conditions, this compound degrades via:
Stability profile :
Interaction with Aryl Hydrocarbon Receptor (AhR)
Though not a direct chemical reaction, this compound acts as an AhR antagonist in HepG2 cells, modulating gene expression linked to oxidative stress . This interaction involves covalent binding to cysteine residues in AhR’s ligand-binding domain .
| Parameter | Effect | Source |
|---|---|---|
| AhR activation (EC₅₀) | 12 μM in hepatocytes | |
| ROS induction | 80% increase at 50 μM |
Analytical Characterization
Critical quality attributes are monitored via:
科学的研究の応用
Pharmacological Properties
Mechanism of Action
Omeprazole Sulfide Hydrochloride functions by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and eradication of Helicobacter pylori infections .
Therapeutic Indications
The compound is indicated for various conditions, including:
- Active duodenal ulcers
- Benign gastric ulcers
- Gastroesophageal reflux disease (GERD)
- Erosive esophagitis due to acid-mediated GERD
- Pathological hypersecretory conditions .
Clinical Applications and Case Studies
Gastroprotective Effects
Research indicates that this compound has gastroprotective properties. It activates heat shock proteins and transforming growth factor-beta, which contribute to mucosal protection and healing of gastric lesions. Clinical studies have demonstrated its effectiveness in reducing oxidative stress and promoting healing in patients with gastric pathologies .
Adverse Effects and Toxicogenetic Impacts
While generally well tolerated, prolonged use of this compound can lead to adverse effects such as atrophic gastritis and cobalamin deficiencies. These effects are linked to alterations in gastric flora and increased risks of gastric polyps and cancer due to long-term suppression of gastric acidity .
Table 1: Summary of Clinical Findings Related to this compound
作用機序
類似化合物との比較
Similar Compounds
Omeprazole: 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole.
Esomeprazole: S-isomer of omeprazole with similar properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole Sulfide Hydrochloride is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties and potentially improved efficacy in certain conditions compared to its analogs .
特性
分子式 |
C17H20ClN3O2S |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);1H |
InChIキー |
YBYNGBZTCAXGMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















